molecular formula C20H14ClNO4 B3670831 4-benzylphenyl 4-chloro-3-nitrobenzoate

4-benzylphenyl 4-chloro-3-nitrobenzoate

Cat. No.: B3670831
M. Wt: 367.8 g/mol
InChI Key: RAHASWBVXWAKHK-UHFFFAOYSA-N
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Description

4-Benzylphenyl 4-chloro-3-nitrobenzoate is an aromatic ester featuring a 4-chloro-3-nitrobenzoate backbone esterified with a 4-benzylphenol group. The compound combines electron-withdrawing substituents (chloro and nitro groups) with a bulky benzylphenyl ester, which influences its physicochemical properties and reactivity.

Properties

IUPAC Name

(4-benzylphenyl) 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO4/c21-18-11-8-16(13-19(18)22(24)25)20(23)26-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHASWBVXWAKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzylphenyl 4-chloro-3-nitrobenzoate typically involves a multi-step process. One common method is the esterification of 4-chloro-3-nitrobenzoic acid with 4-benzylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be employed to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Benzylphenyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 4-Benzylphenyl 4-chloro-3-aminobenzoate.

    Substitution: 4-Benzylphenyl 4-substituted-3-nitrobenzoate.

    Hydrolysis: 4-Chloro-3-nitrobenzoic acid and 4-benzylphenol.

Scientific Research Applications

4-Benzylphenyl 4-chloro-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural features.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-benzylphenyl 4-chloro-3-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. For instance, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with biological targets such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different biological activities.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • Ethyl 4-chloro-3-nitrobenzoate (C$9$H$8$ClNO$_4$): Features an ethyl ester group.
  • Methyl 4-chloro-3-nitrobenzoate (C$8$H$6$ClNO$_4$): Substituted with a methyl ester.
  • 4-Nitrophenyl 3-chlorobenzoate (C${13}$H$8$ClNO$_4$): Contains a nitro-substituted phenyl ester.
Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Trends
Ethyl 4-chloro-3-nitrobenzoate 229.62 57–61 326.2 (predicted) Low in polar solvents
Methyl 4-chloro-3-nitrobenzoate 215.59 Not reported Not reported Similar to ethyl ester
4-Benzylphenyl 4-chloro-3-nitrobenzoate 367.78 (calculated) Not available Not available Likely lower due to bulk

The bulkier benzylphenyl group is expected to reduce solubility in polar solvents compared to ethyl/methyl analogs. Higher molecular weight may correlate with elevated melting points, though experimental data is lacking for the target compound.

Reactivity :

  • The nitro and chloro groups activate the benzoate core toward nucleophilic substitution (e.g., SNAr reactions) .
  • Bulkier esters (e.g., benzylphenyl) may exhibit slower hydrolysis rates due to steric hindrance compared to ethyl/methyl esters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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